3-Methoxy-5-(4-methylphenyl)-1H-1,2,4-triazole
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Overview
Description
3-Methoxy-5-(p-tolyl)-1H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-5-(p-tolyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of p-tolylhydrazine with methoxyacetonitrile in the presence of a base such as sodium ethoxide. The reaction mixture is heated to promote cyclization, leading to the formation of the desired triazole compound.
Industrial Production Methods: Industrial production of 3-methoxy-5-(p-tolyl)-1H-1,2,4-triazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-5-(p-tolyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under appropriate conditions.
Reduction: The triazole ring can be reduced to form dihydrotriazoles or other reduced derivatives.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups using electrophilic or nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents, alkylating agents, and acylating agents can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 3-hydroxy-5-(p-tolyl)-1H-1,2,4-triazole, while reduction of the triazole ring can produce dihydrotriazole derivatives.
Scientific Research Applications
3-Methoxy-5-(p-tolyl)-1H-1,2,4-triazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of agrochemicals and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-methoxy-5-(p-tolyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of enzymes such as cytochrome P450, leading to the disruption of metabolic pathways in microorganisms or cancer cells. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Comparison with Similar Compounds
- 3-Methoxy-5-(phenyl)-1H-1,2,4-triazole
- 3-Methoxy-5-(m-tolyl)-1H-1,2,4-triazole
- 3-Methoxy-5-(o-tolyl)-1H-1,2,4-triazole
Comparison: Compared to its analogs, 3-methoxy-5-(p-tolyl)-1H-1,2,4-triazole exhibits unique properties due to the presence of the p-tolyl group, which can influence its reactivity and biological activity
Properties
CAS No. |
62036-08-2 |
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Molecular Formula |
C10H11N3O |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
3-methoxy-5-(4-methylphenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C10H11N3O/c1-7-3-5-8(6-4-7)9-11-10(14-2)13-12-9/h3-6H,1-2H3,(H,11,12,13) |
InChI Key |
IPDKOYLCEAUUNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NN2)OC |
Origin of Product |
United States |
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